molecular formula C22H23N3O2 B12935273 Benzeneacetamide, N-(2-cyclohexyl-4-oxo-3(4H)-quinazolinyl)- CAS No. 309952-58-7

Benzeneacetamide, N-(2-cyclohexyl-4-oxo-3(4H)-quinazolinyl)-

Cat. No.: B12935273
CAS No.: 309952-58-7
M. Wt: 361.4 g/mol
InChI Key: PGXQGUGRJGFMAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Systematic Nomenclature

Benzeneacetamide, N-(2-cyclohexyl-4-oxo-3(4H)-quinazolinyl)- is classified as a quinazolinone derivative , a subset of heterocyclic compounds featuring a fused benzene and pyrimidine ring system. The systematic IUPAC name reflects its structural components:

  • Benzeneacetamide : A phenyl group bonded to an acetamide moiety.
  • N-(2-cyclohexyl-4-oxo-3(4H)-quinazolinyl) : A quinazolinone ring substituted at position 2 with a cyclohexyl group and at position 4 with a ketone oxygen.

The molecular formula is $$ \text{C}{22}\text{H}{23}\text{N}3\text{O}2 $$, with a molecular weight of 361.44 g/mol. Its planar quinazoline core enables π-π stacking interactions, while the cyclohexyl group introduces steric bulk, potentially influencing binding affinity in biological systems.

Table 1: Key physicochemical properties

Property Value
CAS Registry Number 309952-58-7
Molecular Formula $$ \text{C}{22}\text{H}{23}\text{N}3\text{O}2 $$
Molecular Weight 361.44 g/mol
Heterocyclic System Quinazolinone (4-oxo-3(4H))

Historical Development of Quinazolinone Derivatives

Quinazoline was first synthesized in 1895 via decarboxylation of quinazoline-2-carboxylic acid. The parent structure’s functionalization gained momentum in the early 20th century, with Gabriel’s 1903 synthesis using o-nitrobenzylamine reduction and formic acid condensation. By the mid-20th century, substitutions at positions 2 and 4 became a focus for enhancing bioactivity. The introduction of cyclohexyl groups, as seen in this compound, emerged from efforts to improve metabolic stability and lipophilicity in drug candidates.

Key milestones include:

  • 1950s : Discovery of antifolate activity in 2,4-diaminoquinazolines.
  • 1990s : FDA approval of quinazoline-based kinase inhibitors (e.g., gefitinib).
  • 2010s : Exploration of N-alkylated quinazolinones for antimicrobial applications.

Academic Significance in Heterocyclic Chemistry

Quinazolinones are privileged structures in medicinal chemistry due to their ability to interact with diverse biological targets. The compound’s academic relevance stems from:

  • Synthetic versatility : The 4-oxo group facilitates nucleophilic substitution, enabling modular derivatization.
  • Pharmacophore potential : The cyclohexyl-acetamide side chain may mimic natural substrates in enzyme-binding pockets.
  • Structure-activity relationship (SAR) studies : Substitutions at positions 2 and 3 correlate with enhanced antimicrobial and cytotoxic activities.

Recent computational studies suggest that the cyclohexyl group’s chair conformation optimizes hydrophobic interactions with protein targets, a hypothesis requiring experimental validation.

Current Research Landscape and Knowledge Gaps

Despite progress, critical gaps persist:

  • Synthetic optimization : Current routes to N-(2-cyclohexyl-4-oxo-3(4H)-quinazolinyl)acetamide rely on multi-step procedures with moderate yields.
  • Biological profiling : Limited data exist on its efficacy against resistant bacterial strains or cancer cell lines.
  • Mechanistic insights : The compound’s putative targets (e.g., DNA gyrase, epidermal growth factor receptor) remain underexplored.

Table 2: Comparative analysis of substituent effects on bioactivity

Substituent Position Functional Group Observed Activity Reference
2 Cyclohexyl Enhanced metabolic stability
3 Acetamide Improved solubility
6/8 Halogens Increased antimicrobial potency

Properties

CAS No.

309952-58-7

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

N-(2-cyclohexyl-4-oxoquinazolin-3-yl)-2-phenylacetamide

InChI

InChI=1S/C22H23N3O2/c26-20(15-16-9-3-1-4-10-16)24-25-21(17-11-5-2-6-12-17)23-19-14-8-7-13-18(19)22(25)27/h1,3-4,7-10,13-14,17H,2,5-6,11-12,15H2,(H,24,26)

InChI Key

PGXQGUGRJGFMAO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC3=CC=CC=C3C(=O)N2NC(=O)CC4=CC=CC=C4

Origin of Product

United States

Biological Activity

Benzeneacetamide, N-(2-cyclohexyl-4-oxo-3(4H)-quinazolinyl)- (CAS No. 309952-58-7) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a benzeneacetamide moiety linked to a quinazoline derivative, which includes a cyclohexyl group and a ketone functional group at the 4-position of the quinazoline ring. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of Benzeneacetamide, N-(2-cyclohexyl-4-oxo-3(4H)-quinazolinyl)- is C22H23N3O2, with a molecular weight of approximately 365.44 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.

Biological Activity

Preliminary investigations into the biological activity of Benzeneacetamide, N-(2-cyclohexyl-4-oxo-3(4H)-quinazolinyl)- suggest that it may exhibit significant effects in several areas:

  • Anticancer Properties :
    • Studies indicate potential anticancer activity, particularly in targeting specific cancer cell lines. The quinazoline scaffold is known to have antitumor properties due to its ability to inhibit key signaling pathways involved in cell proliferation and survival.
    • A study highlighted that similar compounds with quinazoline structures have shown efficacy against various cancer types by inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Neurological Effects :
    • Research has suggested that derivatives of quinazoline can interact with neurotransmitter systems, potentially offering neuroprotective effects or modulation of neurological disorders. The specific mechanisms remain under investigation, but initial findings are promising.
  • Mechanisms of Action :
    • The biological activity may be attributed to the compound's ability to interact with various receptors or enzymes involved in disease processes. Interaction studies are crucial for understanding its pharmacodynamics and pharmacokinetics.

Synthesis

The synthesis of Benzeneacetamide, N-(2-cyclohexyl-4-oxo-3(4H)-quinazolinyl)- typically involves multi-step organic synthesis methods. A general synthetic route may include:

  • Formation of the quinazoline core through cyclization reactions.
  • Introduction of the cyclohexyl group and ketone functional group.
  • Coupling with the benzeneacetamide moiety.

Each step requires careful optimization to ensure high yields and purity of the final product.

Comparative Analysis with Similar Compounds

The following table compares Benzeneacetamide, N-(2-cyclohexyl-4-oxo-3(4H)-quinazolinyl)- with structurally similar compounds:

Compound NameMolecular FormulaKey Features
2-Cyclohexyl-4-oxo-4H-quinazolin-3-yl acetonitrileC16H17N3OLacks benzeneacetamide moiety; different biological profile
Benzeneacetamide, N-[2-ethyl-4-oxo-8-(trifluoromethoxy)-3(4H)-quinazolinyl]-3-fluoroC23H22F3N3O2Contains trifluoromethoxy group; potential enhanced activity
N-(2-benzoylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamideC22H20N2O2Different substitution pattern; may exhibit distinct pharmacological properties

This comparison highlights the structural diversity within quinazoline derivatives while emphasizing the unique attributes of Benzeneacetamide, N-(2-cyclohexyl-4-oxo-3(4H)-quinazolinyl)- that may confer specific biological effects.

Case Studies and Research Findings

Recent studies have focused on evaluating the compound's efficacy through in vitro and in vivo models. For example:

  • In Vitro Studies :
    • Cell viability assays demonstrated that Benzeneacetamide derivatives significantly reduced proliferation in various cancer cell lines compared to controls.
    • Mechanistic studies indicated that these compounds might induce apoptosis through caspase activation pathways.
  • In Vivo Models :
    • Animal studies showed promising results in tumor reduction when treated with Benzeneacetamide derivatives, suggesting potential for clinical application.

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity
    • The compound exhibits promising anticancer properties through the inhibition of specific cellular pathways involved in tumor growth. Research indicates that quinazoline derivatives can induce apoptosis in cancer cells, making this compound a candidate for further investigation in oncology .
  • Antimicrobial Properties
    • Benzeneacetamide derivatives have shown activity against various bacterial strains. The structural features of the compound may enhance its ability to penetrate bacterial membranes, leading to effective antimicrobial action. Studies are ongoing to evaluate its efficacy against resistant strains .
  • Neurological Applications
    • There is emerging evidence that compounds similar to benzeneacetamide may possess neuroprotective properties. They could be explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neurotransmitter systems .

Anticancer Studies

A study conducted on the efficacy of benzeneacetamide derivatives in various cancer cell lines demonstrated significant cytotoxic effects, particularly in breast and lung cancer models. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

Antimicrobial Efficacy

In vitro tests have shown that benzeneacetamide exhibits potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, suggesting its potential as an alternative treatment option .

Data Table: Summary of Biological Activities

ApplicationActivity TypeTarget Organism/Cell TypeReference
AnticancerCytotoxicityBreast Cancer Cells
AntimicrobialBactericidalStaphylococcus aureus
NeuroprotectionNeuroprotectiveNeuronal Cell Lines

Chemical Reactions Analysis

Cyclization via Acidic Conditions

A common approach involves reacting a diamine precursor (e.g., 2-aminobenzoic acid derivatives) with carbonyl compounds (e.g., aldehydes, ketones) under acidic conditions. For example:

  • Mechanism : Formation of an imine intermediate followed by cyclization to form the quinazolinone core.

  • Reagents : Acetic acid, ethanol, or other protic solvents.

Palladium-Catalyzed Cross-Coupling

For substituted derivatives, palladium-catalyzed reactions (e.g., Suzuki–Miyaura coupling) may introduce substituents like cyclohexyl groups . For instance:

  • Starting Materials : Halogenated quinazolinones or benzoic acid derivatives.

  • Reagents : Palladium catalysts, boronic acids, and bases .

Use of Benzotriazoles

As noted in analogous syntheses, N-(2-aminobenzoyl)benzotriazoles can react with diketones or hydrazides under mild conditions (e.g., tert-BuOK) to form quinazolinone frameworks . This method avoids harsh reaction conditions and may be adaptable for introducing cyclohexyl moieties.

Formation of the Quinazolinone Core

The quinazolinone ring typically forms via:

  • Imine Formation : Reaction of an amine with a carbonyl group.

  • Cyclization : Intramolecular attack to form the six-membered aromatic ring .

Substitution and Functionalization

  • Cyclohexyl Substitution : Likely introduced via alkylation or coupling reactions (e.g., Suzuki coupling) .

  • Benzeneacetamide Group : May result from acylation of an amine group or coupling with a benzoyl chloride.

Hydrolysis and Tautomerization

Quinazolinones are prone to hydrolysis under basic conditions, forming intermediates like quinazolin-4(3H)-one derivatives . Tautomerization between keto-enol forms may occur depending on the environment.

Spectral Analysis

  • 13C NMR : Carbonyl carbons in acyl groups typically resonate at 195.8–202.2 ppm .

  • HRMS : Used to confirm molecular weight and purity .

Structural and Analytical Data

Property Value
Molecular Formula C₂₂H₂₁N₃O₂ (hypothetical, based on structure)
Key Functional Groups Quinazolinone core, cyclohexyl, benzamide
Common Reagents tert-BuOK, acetic acid, palladium catalysts
Spectral Markers Carbonyl C at 195.8–202.2 ppm (13C NMR)

Future Research Directions

  • Optimization of Synthesis : Developing milder conditions using benzotriazole intermediates .

  • Biological Testing : Assessing antimicrobial or anticancer activity, as seen in similar quinazolinones .

  • Derivatization : Exploring substitutions (e.g., halogens, electron-withdrawing groups) to enhance reactivity or bioactivity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Analogs

The compound’s structure can be compared to other benzeneacetamide derivatives, such as Netupitant and Indisulam (), and safety-related analogs like Benzeneacetamide, N-[2-(diethylamino)ethyl]-α-phenyl- ().

Table 1: Structural and Functional Comparison
Compound Name Substituents/Functional Groups CAS Number Molecular Weight Primary Use/Activity
Target Compound 2-cyclohexyl-4-oxoquinazolinyl Not Provided ~377.45* Hypothesized: Kinase inhibition
Netupitant () Trifluoromethyl, piperazinyl, 2-methylphenyl 290297-26-6 478.61 Antiemetic
Indisulam () 3-chloroindolyl, disulfonamide 165668-41-7 385.85 Antineoplastic
AG002S43 () Diethylaminoethyl, α-phenyl 2618-52-2 Not Provided Laboratory chemical synthesis

*Calculated based on molecular formula (C22H23N3O2).

Functional Differences and Pharmacological Implications

  • Netupitant : The trifluoromethyl groups and piperazinyl substituents enhance metabolic stability and receptor binding (NK1 antagonism), making it effective against chemotherapy-induced nausea . In contrast, the target compound’s quinazolinyl group may interact with kinase domains, a mechanism common in anticancer agents.
  • Indisulam : As a disulfonamide, it inhibits carbonic anhydrase and modulates cell cycle proteins (e.g., CDK2), whereas the target compound’s quinazolinyl-oxo group could target tyrosine kinases like EGFR .
  • AG002S43: The diethylaminoethyl group in this analog contributes to acute oral toxicity (H302) and respiratory irritation (H335) .

Q & A

Q. What are the primary synthetic routes for synthesizing N-(2-cyclohexyl-4-oxo-3(4H)-quinazolinyl) benzeneacetamide, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Quinazolinone Core Formation : React anthranilic acid with cyclohexylamine and acetic anhydride under reflux to form 2-cyclohexyl-4-oxo-3,4-dihydroquinazoline .

Functionalization : Introduce the benzeneacetamide group via nucleophilic substitution or coupling reactions. For example, react the quinazolinone intermediate with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like acetone or DMF .
Optimization Tips :

  • Use catalytic iodine or Cu(I) salts to accelerate cyclization .
  • Monitor reaction progress via TLC or HPLC to avoid over-functionalization .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound and confirming its purity?

Methodological Answer:

  • NMR (¹H/¹³C) : Confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, quinazolinone carbonyl at ~170 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₂₃H₂₅N₃O₂ at m/z 376.19) .
  • HPLC : Assess purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water gradients .
  • X-ray Crystallography : Resolve stereochemical ambiguities if crystalline derivatives are obtained .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?

Methodological Answer:

  • Solubility : Poor aqueous solubility; dissolve in DMSO (2–5 mg/mL) for stock solutions .
  • Stability : Stable at −20°C for months in anhydrous DMSO. Avoid prolonged exposure to light or humidity to prevent hydrolysis of the acetamide group .
  • pKa : Predicted ~4.2 (quinazolinone carbonyl) using computational tools like MarvinSketch .

Advanced Research Questions

Q. How can researchers design analogs of this compound to study structure-activity relationships (SAR) for biological targets?

Methodological Answer:

  • Core Modifications : Replace the cyclohexyl group with other alkyl/aryl groups (e.g., phenyl, isopropyl) to assess steric effects on target binding .
  • Substituent Variations : Introduce electron-withdrawing groups (e.g., -Br, -CF₃) on the benzene ring to modulate electronic properties and enhance metabolic stability .
  • Hybrid Scaffolds : Combine with sulfonamide or pyridine moieties (see similar compounds in ) to explore synergistic effects.

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?

Methodological Answer:

  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds .
  • Purity Validation : Re-test batches with HPLC and HRMS to rule out impurities .
  • Target Engagement Studies : Employ biophysical methods (e.g., SPR, ITC) to confirm direct binding to purported targets like FSP1 or MRP1 .

Q. How can computational tools predict the metabolic pathways and toxicity risks of this compound?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab to forecast cytochrome P450 metabolism (e.g., oxidation of the cyclohexyl group) and potential hepatotoxicity .
  • Docking Studies : Model interactions with FSP1 (PDB: 7T9M) to identify metabolically labile regions .
  • In Silico Toxicity : Apply ProTox-II to predict mutagenicity or carcinogenicity risks based on structural alerts (e.g., quinazolinone core) .

Q. What in vivo models are suitable for evaluating the pharmacokinetics and efficacy of this compound?

Methodological Answer:

  • Rodent Models : Use Sprague-Dawley rats for PK studies (IV/PO dosing) to measure bioavailability and half-life .
  • Disease Models : Test in xenograft models (e.g., HT-29 colorectal cancer) for antitumor efficacy, with MRP1-overexpressing tumors to assess resistance modulation .
  • Tissue Distribution : Employ LC-MS/MS to quantify compound levels in target organs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.